Home > Products > Screening Compounds P26721 > 2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide -

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Catalog Number: EVT-3585401
CAS Number:
Molecular Formula: C16H19N3O3S
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sitaxsentan

  • Compound Description: Sitaxsentan (1) is a potent endothelin antagonist with demonstrated biological effects in treating cardiovascular diseases like congestive heart failure and pulmonary hypertension. []
  • Relevance: While Sitaxsentan does not share the same core structure as N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, it highlights the biological relevance of aryl sulfonamide moieties, which are present in both compounds. Exploring variations of aryl sulfonamides could potentially lead to compounds with similar or improved biological activity compared to N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. []

TBC3711

  • Compound Description: TBC3711 (7z) is a second-generation endothelin antagonist with improved oral bioavailability, high potency (ETA IC50 = 0.08 nM), and excellent ETA/ETB selectivity (441 000-fold) compared to its predecessor, sitaxsentan. []
  • Relevance: Similar to sitaxsentan, TBC3711 emphasizes the importance of the aryl sulfonamide moiety for biological activity. The successful optimization of TBC3711 for improved pharmacological properties demonstrates the potential for modifying N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide by exploring different substitutions on the aryl ring or modifications to the sulfonamide group. []

(S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide (1)

  • Compound Description: This compound was identified as a potent KCNQ2 opener but exhibited CYP3A4 metabolism-dependent inhibition (MDI) due to the formation of a reactive intermediate during metabolism. []
  • Relevance: While this compound differs significantly in structure from N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, it highlights the importance of considering metabolic stability when designing new compounds. Exploring modifications to the N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide structure that minimize the potential for forming reactive metabolites could be beneficial. []

(S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3-(4-fluoro-phenyl)acrylamide (2)

  • Compound Description: This compound, a difluoro analog of compound (1), was discovered to be an orally bioavailable KCNQ2 opener devoid of CYP3A4 MDI. []
  • Relevance: The success in mitigating the MDI issue observed with compound (1) through the strategic introduction of fluorine atoms in compound (2) underscores the potential of utilizing fluorine substitution as a strategy to optimize the metabolic profile of N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. Investigating the effects of incorporating fluorine atoms at various positions on N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide could potentially lead to derivatives with improved metabolic stability and pharmacokinetic properties. []

Properties

Product Name

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H19N3O3S/c1-3-13-7-4-5-9-15(13)19(23(2,21)22)12-16(20)18-14-8-6-10-17-11-14/h4-11H,3,12H2,1-2H3,(H,18,20)

InChI Key

HIQDEFONTIPPMJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.